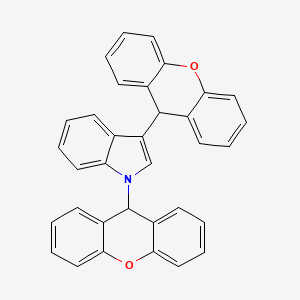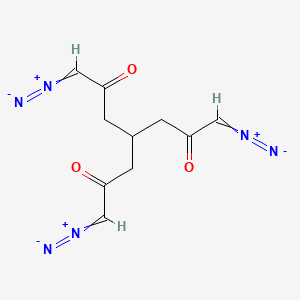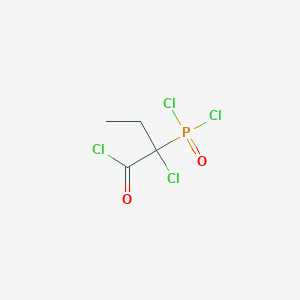
1,3-Di(9H-xanthen-9-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(9H-xanthen-9-yl)-1H-indole is a complex organic compound with the molecular formula C27H20N2O3 It is known for its unique structure, which includes both xanthenyl and indole moieties
Métodos De Preparación
The synthesis of 1,3-Di(9H-xanthen-9-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of xanthydrol with indole derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.
Análisis De Reacciones Químicas
1,3-Di(9H-xanthen-9-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized xanthenyl-indole derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Di(9H-xanthen-9-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability, making it valuable in the production of dyes and sensors.
Mecanismo De Acción
The mechanism of action of 1,3-Di(9H-xanthen-9-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems.
Comparación Con Compuestos Similares
1,3-Di(9H-xanthen-9-yl)-1H-indole can be compared with other similar compounds, such as:
1,3-Di(9H-xanthen-9-yl)urea: This compound shares the xanthenyl moiety but differs in its core structure, leading to different chemical and biological properties.
9H-xanthen-9-yl derivatives: These compounds have variations in their functional groups, affecting their reactivity and applications.
Indole derivatives: Compounds with indole moieties exhibit diverse biological activities, and their comparison highlights the unique properties of this compound.
Propiedades
Número CAS |
53924-38-2 |
|---|---|
Fórmula molecular |
C34H23NO2 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
1,3-bis(9H-xanthen-9-yl)indole |
InChI |
InChI=1S/C34H23NO2/c1-6-16-28-22(11-1)27(33-23-12-2-7-17-29(23)36-30-18-8-3-13-24(30)33)21-35(28)34-25-14-4-9-19-31(25)37-32-20-10-5-15-26(32)34/h1-21,33-34H |
Clave InChI |
HILXLERRUOYZFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)C6C7=CC=CC=C7OC8=CC=CC=C68 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)

![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)


